Adenosine, 5'-phosphoric acid

DNA labeling Affinity Nucleic Acid Synthesis

2'-Deoxyadenosine-5'-monophosphate (dAMP) is the monomeric DNA unit corresponding to adenine, distinguished from AMP by the absence of the 2'-hydroxyl group. This structural difference makes it non-interchangeable with AMP, ensuring seamless integration into DNA without helix disruption. dAMP exhibits the highest relative affinity for DNA among all dNMPs, making it the superior choice for DNA-specific labeling with minimal RNA background. It is the key building block for photoaffinity labels (e.g., dATP analogs) and the primary target in electron-attachment studies of radiation-induced DNA damage. For reliable, reproducible DNA research, choose this high-purity dAMP.

Molecular Formula C10H14N5O6P
Molecular Weight 331.22 g/mol
CAS No. 653-63-4
Cat. No. B155109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine, 5'-phosphoric acid
CAS653-63-4
Synonyms2’-Deoxyadenosine 5’-(Dihydrogen Phosphate);  2’-Deoxy-5’-AMP;  2’-Deoxy-5’-adenylic Acid;  2’-Deoxy-AMP;  2’-Deoxyadenosine 5’-Monophosphate;  2’-Deoxyadenosine 5’-Phosphate;  2’-Deoxyadenylic Acid;  5’-dAMP;  Deoxy-AMP;  Deoxyadenosine 5’-Monophosphate;  Deo
Molecular FormulaC10H14N5O6P
Molecular Weight331.22 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O
InChIInChI=1S/C10H14N5O6P/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19)
InChIKeyKHWCHTKSEGGWEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxyadenosine-5'-monophosphate (dAMP) Procurement & Application Overview for DNA Research


2'-Deoxyadenosine-5'-monophosphate (dAMP, CAS 653-63-4), also listed as Adenosine, 5'-phosphoric acid, is a purine 2'-deoxyribonucleoside monophosphate [1]. It is the monomeric unit of DNA corresponding to the adenine base, distinguished from its ribonucleotide counterpart, adenosine-5'-monophosphate (AMP), by the substitution of a hydrogen atom for the hydroxyl group at the 2' carbon of the sugar moiety [2]. As a fundamental DNA building block, dAMP is used in the synthesis of photoaffinity labels for DNA studies and as a substrate in enzymatic assays .

Why dAMP (Adenosine, 5'-phosphoric acid) Cannot Be Replaced by Generic Nucleotides in DNA-Specific Workflows


2'-Deoxyadenosine-5'-monophosphate (dAMP) exhibits unique biophysical and biochemical properties that render it non-interchangeable with its ribonucleotide analog (AMP) or other deoxynucleotides. The absence of the 2'-hydroxyl group in dAMP fundamentally alters its reactivity and molecular interactions compared to AMP, particularly in enzymatic processes and DNA synthesis [1]. Furthermore, dAMP demonstrates the highest relative affinity for DNA among all deoxynucleoside monophosphates (dNMPs), making it the preferred choice for achieving DNA-specific labeling in cellular and molecular biology experiments [2]. Substituting dAMP with a different dNMP or AMP would compromise experimental specificity and yield unreliable results.

Quantitative Differentiation of dAMP (Adenosine, 5'-phosphoric acid) vs. Analogs for Informed Procurement


Superior DNA-Binding Affinity: dAMP vs. Other Deoxynucleotides

When comparing the relative affinity of all 5'-deoxynucleoside monophosphates (5'-dNMPs) for DNA, dAMP (5'-dAMPS) exhibits the highest binding affinity, outperforming dGMP, dCMP, and dUMP. This affinity hierarchy directly impacts the efficiency and specificity of DNA labeling techniques [1].

DNA labeling Affinity Nucleic Acid Synthesis

Comparable Photochemical Stability: dAMP vs. AMP in Ultrafast Energy Dissipation

Despite structural differences, a comparative study of the excited-state lifetimes of adenine derivatives revealed that dAMP and its ribonucleotide counterpart, AMP, exhibit virtually identical spectro-temporal behavior upon UV excitation [1]. This finding is critical for understanding the inherent photostability of DNA and RNA building blocks.

Photostability UV protection DNA stability

Electron Affinity: dAMP vs. AMP as Measured by Photoelectron Spectroscopy

The vertical detachment energy (VDE) and adiabatic electron affinity (EA) are fundamental properties influencing a molecule's behavior in electron-transfer reactions. While the exact values require extraction from spectral data, the direct comparison of photoelectron spectra for dAMP and AMP anions indicates similar electronic structures and electron attachment dynamics [1].

Electron affinity Anion stability Redox chemistry

Optimal Application Scenarios for Procuring dAMP (Adenosine, 5'-phosphoric acid)


DNA-Specific Radioactive or Fluorescent Labeling in Yeast and Mammalian Cells

When the goal is to selectively label newly synthesized DNA with minimal background from RNA or other cellular components, dAMP is the optimal choice. Its superior relative affinity for DNA over other dNMPs (5'-dAMPS > 5'-dGMP > 5'-dCMP > 5'-dUMP) ensures the highest specificity for DNA labeling. This is particularly effective when supplemented with adenine and deoxyadenosine to further enhance the DNA-specific signal [1].

Synthesis of Photoaffinity Probes for Mapping DNA-Protein Interactions

dAMP serves as a key building block for synthesizing novel photoaffinity labels, such as dATP analogs, designed for incorporation into DNA [2]. Its deoxyribose structure ensures its seamless integration into DNA without disrupting the double helix, allowing for precise mapping of protein-DNA binding sites and studying DNA damage processes.

Fundamental Studies on Electron-Induced DNA Damage and Repair Mechanisms

The well-characterized electron affinity of dAMP, established through photoelectron spectroscopy, makes it a critical component in studies investigating electron attachment to DNA [3]. Its behavior under these conditions is directly relevant to understanding the initial steps of radiation-induced DNA damage and the subsequent repair pathways, where dAMP is the primary target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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